![molecular formula C8H6F3N3O2 B1481612 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2090579-37-4](/img/structure/B1481612.png)
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Overview
Description
2-(6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is a chemical compound with a molecular formula of C8H6F3N3O2 and a molecular weight of 233.15 g/mol . It has potential applications in research and industry.
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and an imidazo[1,2-b]pyrazol group attached to an acetic acid group . The presence of these groups may contribute to its potential applications in various fields.Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is significant in pharmaceutical chemistry. Compounds with this group have been found to exhibit a range of pharmacological activities. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals . Therefore, this compound could be used as a precursor or intermediate in the synthesis of new drug molecules, particularly those targeting diseases where modulation of protein activity is required.
Fluorine Chemistry
As a fluorinated compound, it represents a valuable tool in the study of organofluorine chemistry. Researchers can explore its reactivity and stability, which can lead to the discovery of new fluorination reactions and methodologies.
Each of these applications would require detailed research and experimentation to fully understand the potential of 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid in the respective fields. The compound’s unique structure and the presence of the trifluoromethyl group open up a wide range of possibilities for scientific exploration and innovation .
properties
IUPAC Name |
2-[6-(trifluoromethyl)imidazo[1,2-b]pyrazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O2/c9-8(10,11)5-3-6-13(4-7(15)16)1-2-14(6)12-5/h1-3H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGSIMPLQIEAHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)N1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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